4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester
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Overview
Description
4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H9ClN2O2 and a molecular weight of 260.68 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common method involves the reaction of 4-chloroquinoline-3-carboxylic acid with cyanogen bromide in the presence of a base to introduce the cyano group at the 6-position. This is followed by esterification with ethanol to form the ethyl ester derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Substitution: Formation of 4-amino-6-cyanoquinoline-3-carboxylic acid ethyl ester or 4-thio-6-cyanoquinoline-3-carboxylic acid ethyl ester.
Reduction: Formation of 4-chloro-6-aminoquinoline-3-carboxylic acid ethyl ester.
Oxidation: Formation of this compound N-oxide.
Scientific Research Applications
4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: It is utilized in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The quinoline ring system can interact with various biological macromolecules, affecting their function and activity. The presence of the chloro and cyano groups can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloroquinoline-3-carboxylic acid
- 6-Cyanoquinoline-3-carboxylic acid
- 4-Chloro-6-cyanoquinoline
Uniqueness
4-Chloro-6-cyanoquinoline-3-carboxylic acid ethyl ester is unique due to the combination of the chloro, cyano, and ethyl ester functional groups. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in organic synthesis. Compared to its analogs, it offers enhanced reactivity and potential for diverse applications in medicinal and materials chemistry .
Properties
IUPAC Name |
ethyl 4-chloro-6-cyanoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-11-4-3-8(6-15)5-9(11)12(10)14/h3-5,7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLHDJRQDXYJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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